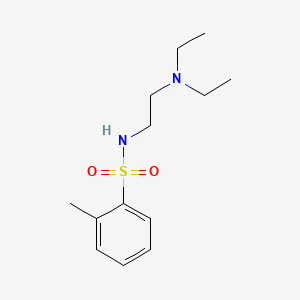![molecular formula C17H27N3O2 B14693933 Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate CAS No. 34446-66-7](/img/structure/B14693933.png)
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate is a chemical compound known for its unique structure and properties. It is an azo dye derivative, which means it contains a functional group characterized by a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate typically involves the diazotization of an aromatic amine followed by coupling with an appropriate ester. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction. Common reagents used in these reactions include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, and sodium acetate (NaOAc) for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the azo group.
Reduction: The azo group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro compounds or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Applications De Recherche Scientifique
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological samples for microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of colored polymers, textiles, and inks.
Mécanisme D'action
The mechanism of action of Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The molecular pathways involved often include oxidative stress and disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
Uniqueness
Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate stands out due to its specific ester functional group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where other azo dyes might not be suitable .
Propriétés
Numéro CAS |
34446-66-7 |
|---|---|
Formule moléculaire |
C17H27N3O2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C17H27N3O2/c1-5-14(3)20(4)19-18-16-12-10-15(11-13-16)8-7-9-17(21)22-6-2/h10-14H,5-9H2,1-4H3 |
Clé InChI |
ONIUSLXYCIOICH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C)N=NC1=CC=C(C=C1)CCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


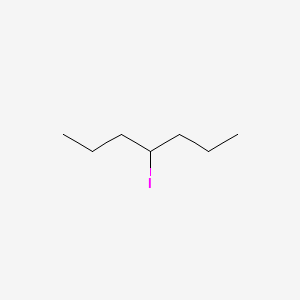
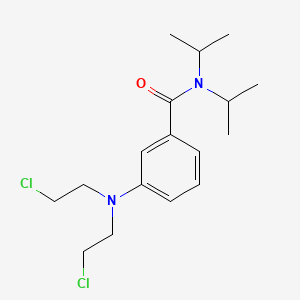

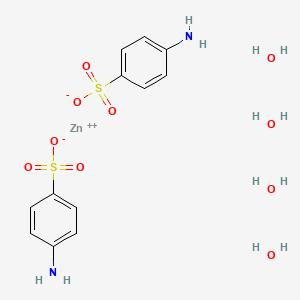
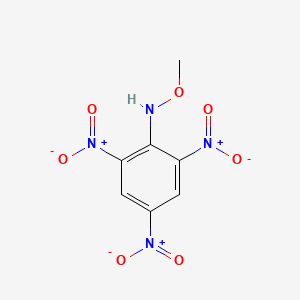
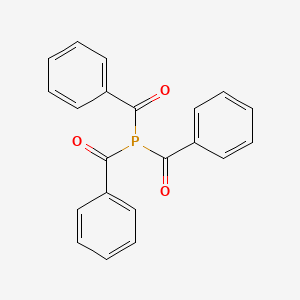
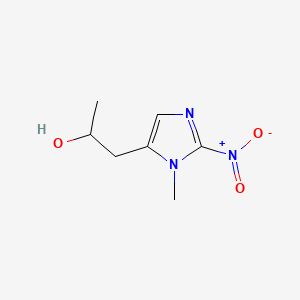

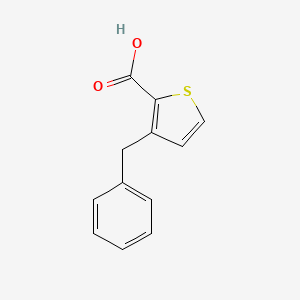
![2-[[4-(Dimethylamino)phenyl]methylideneamino]-5-ethoxyphenol](/img/structure/B14693921.png)

![Methanone, [2-(benzoyloxy)phenyl]phenyl-](/img/structure/B14693930.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
